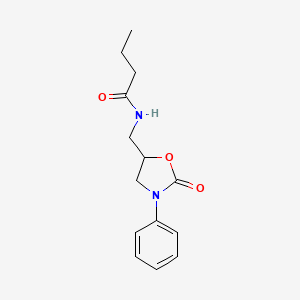
1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine, often referred to as DFMP, is a fluorinated amine compound that has been studied extensively for its many applications in the scientific field. Its unique structure and properties make it a useful tool for research in a variety of areas, including organic synthesis, medicinal chemistry, and biochemistry. We will also discuss the various future directions for DFMP research.
Aplicaciones Científicas De Investigación
DFMP has been used extensively in scientific research, particularly in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a reagent for the synthesis of other compounds, such as heterocycles and amino acids. In medicinal chemistry, it has been used as a starting material for the synthesis of drugs and other pharmaceuticals. In biochemistry, it has been used as a tool to study enzyme-catalyzed reactions, as well as to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of DFMP is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
DFMP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain types of cancer. It has also been shown to have an antidepressant effect, as well as to increase the production of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMP has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high yield. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle. The main limitation of DFMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for DFMP research. One potential direction is the development of new synthesis methods for DFMP. Another potential direction is the exploration of its potential uses in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used in a variety of applications.
Métodos De Síntesis
DFMP can be synthesized through a variety of methods, including the direct fluorination of aniline, the reaction of 2,4-difluorobenzaldehyde with hydrazine, and the reaction of 2,4-difluorobenzaldehyde with ethylenediamine. The direct fluorination method is the most commonly used, as it is the simplest and most cost-effective. The reaction of 2,4-difluorobenzaldehyde with hydrazine is also a popular method, as it produces a high yield of product. The reaction of 2,4-difluorobenzaldehyde with ethylenediamine is the least used, as it yields a lower yield of product.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWWHDMNLDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2935634.png)

![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)


![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)




![[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2935654.png)